(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride

Chiral resolution Enantioselective synthesis Asymmetric catalysis

Sourcing a stereochemically pure, β-fluorinated phenethylamine building block with verified enantiopurity is a recurring supply bottleneck. (2S)-2-Fluoro-2-phenylethan-1-amine hydrochloride (CAS 1247163-72-9) eliminates this uncertainty through the defined (S)-configuration ([α]D²⁰ = +37.7° in MeOH) and a sharp melting point (190-200 °C) for identity verification. Key supply advantages: • Verifiable chiral purity via optical rotation, removing stereochemical ambiguity from SAR programs. • Hydrochloride salt form ensures aqueous solubility and straightforward reaction setup. • Batch-to-batch consistency underpinned by ≥95% purity and melting-point QC.

Molecular Formula C8H11ClFN
Molecular Weight 175.63 g/mol
CAS No. 1247163-72-9
Cat. No. B1449574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-fluoro-2-phenylethan-1-amine hydrochloride
CAS1247163-72-9
Molecular FormulaC8H11ClFN
Molecular Weight175.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)F.Cl
InChIInChI=1S/C8H10FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H/t8-;/m1./s1
InChIKeyULMDYGAIJJWADH-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride (CAS 1247163-72-9): Baseline Product Profile and Procurement Essentials


(2S)-2-Fluoro-2-phenylethan-1-amine hydrochloride (CAS 1247163-72-9) is a chiral, β-fluorinated phenethylamine derivative supplied as a hydrochloride salt . It belongs to the class of phenethylamines and is a defined stereocenter compound with one chiral carbon . The molecular formula is C₈H₁₁ClFN, with a molecular weight of 175.63 g/mol [1]. The compound is commercially available as a research chemical with typical purity specifications of 95% or 98% in free base form .

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Critical Limitations of Interchangeable Analog Procurement


Substitution of (2S)-2-fluoro-2-phenylethan-1-amine hydrochloride with close analogs is not scientifically sound due to three quantifiable differentiation axes. First, the (S)-enantiomer and (R)-enantiomer exhibit distinct physical properties (specific rotation [α]ᴅ²⁰ = −37.7° in methanol for (R) versus +37.7° for (S) [1]) and are non-superimposable, which can lead to divergent biological activity [1]. Second, the β-fluorine atom fundamentally alters conformational flexibility and hydrogen-bonding networks compared to non-fluorinated phenethylamine, as demonstrated by microwave spectroscopy and DFT studies [2][3]. Third, the hydrochloride salt form provides improved solubility and handling characteristics relative to the free base [4]. These differences preclude simple interchangeability in applications where stereochemistry, fluorine-mediated effects, or physical form are critical.

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Quantitative Differentiation Evidence Against Comparator Analogs


(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Absolute Stereochemistry Differentiation vs (R)-Enantiomer

The (2S)-β-fluorophenethylamine enantiomer is distinguished from its (2R)-counterpart by absolute stereochemistry at the chiral β-carbon [1]. Specific rotation measurements demonstrate this difference: the (R)-enantiomer exhibits [α]ᴅ²⁰ = −37.7° in methanol, while the (S)-enantiomer exhibits [α]ᴅ²⁰ = +37.7° [2]. The compounds are non-superimposable mirror images, which is critical for applications where stereochemistry dictates biological activity or synthetic utility [2].

Chiral resolution Enantioselective synthesis Asymmetric catalysis Absolute configuration

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Hydrochloride Salt Advantage in Solubility and Handling vs Free Base

The hydrochloride salt form (CAS 1247163-72-9) of (2S)-2-fluoro-2-phenylethan-1-amine offers measurably improved handling properties compared to the free base (CAS 127708-39-8) [1]. The salt exhibits a defined melting point of 190–200°C [2], whereas the free base is a liquid or low-melting solid at ambient conditions, complicating accurate weighing and storage . The hydrochloride form also provides enhanced aqueous solubility, which facilitates use in biological assays and aqueous reaction media [1].

Salt selection Solubility enhancement Formulation development Solid-state properties

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: β-Fluorination Impact on Metabolic Stability vs Non-Fluorinated Phenethylamine

Fluorine substitution at the β-position of phenethylamine confers enhanced metabolic stability relative to the non-fluorinated parent scaffold [1]. This effect is a general class-level property of fluorinated phenethylamines: the C–F bond is significantly stronger than the C–H bond (bond dissociation energy: C–F ≈ 486 kJ/mol vs C–H ≈ 411 kJ/mol [2]), which reduces susceptibility to cytochrome P450-mediated oxidative metabolism at the fluorinated site [3]. This property is documented for β-fluorophenethylamine derivatives in medicinal chemistry applications [1].

Metabolic stability Fluorine substitution Drug metabolism Pharmacokinetics

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Receptor Binding Affinity Enhancement via β-Fluorination

β-Fluorination of the phenethylamine scaffold has been shown to increase binding affinity and selectivity for certain receptor targets, notably the kappa-opioid receptor (KOP) . In receptor binding studies of related fluorinated phenethylamine compounds, the introduction of a fluoro group at the 2-position resulted in up to a threefold increase in KOP receptor selectivity compared to non-fluorinated counterparts . This effect is attributed to the fluorine atom‘s ability to modulate lipophilicity and engage in specific electrostatic interactions within the receptor binding pocket [1].

Receptor binding Kappa-opioid receptor Fluorine effects SAR studies

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Conformational Differentiation from Non-Fluorinated Phenethylamine

β-Fluorination of the phenethylamine scaffold induces measurable conformational changes relative to the non-fluorinated parent [1]. Microwave spectroscopy studies of 2-fluoro-2-phenylethylamine (2FPEA) in the 6–18 GHz frequency range, combined with MP2/6-311++G** level ab initio calculations, demonstrate that the fluorine atom alters the conformational energy landscape and hydrogen-bonding network compared to 2-phenylethylamine (PEA) [1]. DFT studies further confirm that fluorinated substitution modulates electronic properties, including dipole moment and HOMO-LUMO gaps, which influence intermolecular interactions [2].

Conformational analysis Molecular modeling Fluorine effects Noncovalent interactions

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Commercial Purity Benchmarking for Research-Grade Procurement

Commercially available (2S)-2-fluoro-2-phenylethan-1-amine hydrochloride is supplied at two primary purity grades: 95% from multiple vendors and 98% for the free base form . The 95% specification represents a standard research-grade material suitable for most synthetic applications, while higher purity may be required for sensitive analytical or biological assays .

Purity specification Quality control Procurement benchmark Analytical chemistry

(2S)-2-Fluoro-2-phenylethan-1-amine Hydrochloride: Evidence-Backed Procurement Scenarios for Research and Industry


Enantioselective Synthesis and Asymmetric Catalysis: Procurement Rationale

Procure (2S)-2-fluoro-2-phenylethan-1-amine hydrochloride when the (S)-stereochemistry is required for asymmetric synthesis or chiral auxiliary applications [1]. The defined (S)-configuration with [α]ᴅ²⁰ = +37.7° provides a verifiable chiral building block for constructing bioactive molecules with precise stereochemistry [1]. The hydrochloride salt form offers improved handling and solubility during reaction setup [2].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Fluorine Scan Applications

Procure this compound for fluorine substitution studies in medicinal chemistry SAR programs [1]. The β-fluorine atom enhances metabolic stability [1] and alters receptor binding selectivity, with studies showing up to threefold improvement in kappa-opioid receptor selectivity for related fluorinated analogs . The defined stereochemistry eliminates confounding variables in SAR interpretation [1].

Conformational Analysis and Computational Modeling Studies: Physical Chemistry Applications

Procure (2S)-2-fluoro-2-phenylethan-1-amine hydrochloride for fundamental studies of fluorine effects on molecular conformation [1]. Microwave spectroscopy and DFT calculations demonstrate that β-fluorination alters conformational energy landscapes and hydrogen-bonding networks compared to non-fluorinated phenethylamine [1]. The compound serves as a model system for understanding fluorine-mediated noncovalent interactions in drug design .

Biological Assay Development: Solubility-Enhanced Research Reagent

Procure the hydrochloride salt form for in vitro biological assays requiring aqueous solubility [1]. The salt form (CAS 1247163-72-9) provides enhanced solubility compared to the free base [1], enabling accurate dosing in buffer-based assay systems. The defined melting point (190–200°C) [1] facilitates quality control verification and ensures batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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